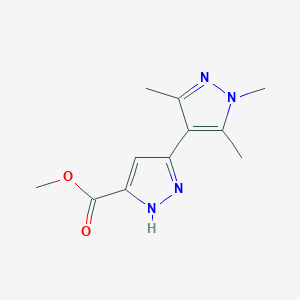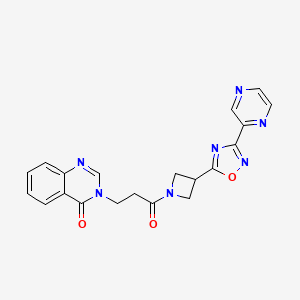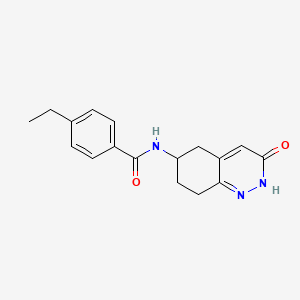
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized through a series of chemical reactions starting with base materials and proceeding through intermediates to the final product. While specific methods for synthesizing N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride are not directly reported, analogs have been synthesized via reactions involving acetic acid derivatives, lutidine, and TBTU in dichloromethane under cooled conditions, followed by recrystallization to achieve purity and defined structural parameters (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using elemental analyses and spectroscopic techniques such as HNMR and LC-MS. These compounds crystallize in various crystal systems, demonstrating complex intermolecular and intramolecular interactions, including hydrogen bonds, which are critical for their stability and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
Similar compounds undergo various chemical reactions, including isomerization and reactions with thiourea or thiourea hydrochloride, leading to the formation of new structures with different yields. These reactions highlight the compound's reactivity towards nucleophilic substitution and the potential for generating diverse derivatives, showcasing its chemical versatility (Abdelaal & Bauer, 1988).
Physical Properties Analysis
The physical properties of compounds closely related to N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride, such as solubility, melting points, and crystallization behavior, are influenced by their molecular structure and intermolecular forces. Detailed analysis of these properties requires experimental data specific to the compound , which was not directly found in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming derivatives, are essential for understanding the compound's behavior in biological systems and potential applications. While specific details on N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride are scarce, studies on analogs suggest a high degree of reactivity and the ability to undergo transformations under both thermal and catalytic conditions, indicating a broad range of chemical functionalities (Vasin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis of novel compounds with potential applications in various fields. For example, the reaction of N1-acetylacetamidrazones with certain compounds under specific conditions affords good yields of pyrimidine derivatives, indicating a method for synthesizing complex heterocyclic compounds (Cocco et al., 1992). Furthermore, the synthesis of new pyridine derivatives through reactions involving amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride demonstrates the versatility of these chemical processes in creating compounds with potential antimicrobial properties (Patel & Agravat, 2007).
Antibacterial Evaluation
A noteworthy focus is on the antibacterial evaluation of newly synthesized heterocyclic compounds containing a sulfonamido moiety. These studies aim at creating new antibacterial agents, with some compounds showing high activity, indicating their potential application in medical research and pharmaceutical development (Azab et al., 2013).
Molecular Docking and Anticancer Drug Synthesis
Another area of research involves the synthesis and molecular docking analysis of compounds for anticancer applications. One study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018). This illustrates the interdisciplinary approach combining chemistry and computational biology to design and evaluate potential anticancer drugs.
Antioxidant Activity
The antioxidant activity of compounds is also a significant research interest, demonstrating the potential health benefits of these chemical entities. Studies involving the evaluation of antioxidant properties provide insights into the application of synthesized compounds in nutraceuticals or as dietary supplements (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S.ClH/c1-20-6-5-9-22(18-20)19-23(27)24-11-17-30(28,29)26-15-13-25(14-16-26)12-10-21-7-3-2-4-8-21;/h2-9,18H,10-17,19H2,1H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLNLHZLSCOXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)


![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)